molecular formula C13H17NO2 B8048177 6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine

6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine

Cat. No.: B8048177
M. Wt: 219.28 g/mol
InChI Key: NDOWTCJTXMFCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine is a chemical compound with the molecular formula C14H17NO2 and an average mass of 231.29 g/mol . As a dihydro-1,2-oxazine derivative, this compound features a partially saturated oxazine ring, a class of heterocycles known for their utility in organic synthesis and medicinal chemistry. The structure incorporates a 4-methoxyphenyl substituent and two methyl groups, which can influence its physicochemical properties and reactivity. Compounds within this structural family are often investigated as valuable intermediates or building blocks in the development of pharmaceuticals and other biologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-8-10(2)14-16-13(9)11-4-6-12(15-3)7-5-11/h4-8,10,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOWTCJTXMFCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(ON1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate in the presence of a catalyst to form an intermediate, which is then cyclized to yield the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of oxazines exhibit antimicrobial properties. Studies have shown that compounds similar to 6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine can inhibit the growth of various bacterial strains. For instance:

  • A study demonstrated that oxazine derivatives displayed activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into antibacterial agents .

2. Anti-inflammatory Properties
Oxazine compounds have been investigated for their anti-inflammatory effects. In vitro studies suggest that they may inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

3. Neuroprotective Effects
There is emerging evidence that oxazine derivatives may protect neuronal cells from oxidative stress and apoptosis. This property positions them as candidates for further research in neurodegenerative disease therapies .

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require durability under various environmental conditions .

Agricultural Chemistry Applications

1. Pesticide Development
Research into the pesticide potential of oxazine derivatives has shown promise in developing new agrochemicals that are effective against pests while being environmentally benign .

2. Growth Regulators
Studies indicate that certain oxazine compounds can act as plant growth regulators, promoting growth and increasing yield in various crops .

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Oxazine DerivativesMedicinal ChemistryEffective against S. aureus and E. coli
Neuroprotective Effects of OxazinesNeurobiologyReduced oxidative stress in neuronal cells
Polymer Synthesis Using OxazinesMaterial ScienceEnhanced thermal stability in polymers
Development of Eco-friendly PesticidesAgricultural ChemistryEffective pest control with minimal environmental impact

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares the target compound with closely related 3,6-dihydro-2H-1,2-oxazine derivatives:

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects
6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine 3,5-dimethyl; 6-(4-MeOPh) Methoxy (electron-donating) Enhanced electron density at C6
2-(4-Chlorophenyl)-4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine (9ba) 4,5-dimethyl; 2-(4-ClPh) Chloro (electron-withdrawing) Reduced electron density at C2
2-(3-Bromophenyl)-4,5-dimethyl-3,6-dihydro-2H-1,2-oxazine (9da) 4,5-dimethyl; 2-(3-BrPh) Bromo (electron-withdrawing) Steric hindrance + inductive effects

Key Observations :

  • Dimethyl groups at positions 3,5 (target) vs. 4,5 (analogues) influence ring puckering and steric accessibility for further functionalization .

Key Observations :

  • Higher purity (95%) in the target compound suggests optimized purification or stability under synthetic conditions .
  • Substituent electronic properties (e.g., chloro vs. methoxy) may influence reaction efficiency, as seen in the lower yield of brominated 9da .

Spectroscopic and Photophysical Properties

Evidence from quinazoline derivatives (Molecules, 2014) highlights substituent effects on emission spectra in DMF :

  • 4-Methoxyphenyl groups induce red shifts in emission maxima due to intramolecular charge transfer (ICT).
  • Chloro substituents reduce emission intensity but increase wavelength compared to methoxy analogues.

Extrapolating to 1,2-oxazines:

  • The target compound’s 4-methoxyphenyl group may lead to red-shifted UV/Vis absorption and fluorescence compared to halogenated analogues.
  • Solvent interactions (e.g., DMF) could stabilize ICT states, as observed in structurally related systems .

Biological Activity

The compound 6-(4-Methoxyphenyl)-3,5-dimethyl-3,6-dihydro-2H-1,2-oxazine is a member of the oxazine family, characterized by its unique structural features that may contribute to various biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NOC_{13}H_{17}NO. The presence of the methoxy group and dimethyl substituents on the oxazine ring significantly influences its chemical reactivity and potential biological effects.

Biological Activity Overview

Research indicates that compounds within the oxazine class exhibit a range of biological activities including:

  • Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Certain oxazines demonstrate activity against bacteria and fungi.
  • Neuroprotective Effects : Investigations suggest potential neuroprotective roles in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against A-549 and HL-60 cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtective effects in neuronal models

Antitumor Activity

A study evaluated the cytotoxic effects of various oxazine derivatives, including this compound. The compound exhibited significant cytotoxicity with an IC50 value of approximately 20 µM against A-549 lung cancer cells. This suggests a promising avenue for further development in cancer therapeutics.

Antimicrobial Properties

In another investigation focusing on the antimicrobial activity of oxazines, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For example:

  • Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Enzyme Inhibition : It might inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodology :
  • Solvent replacement : Substitute glacial acetic acid with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst design : Use immobilized enzymes or recyclable nanocatalysts to reduce waste .
  • Atom economy : Optimize stoichiometry to minimize byproducts (e.g., 1:1 molar ratios for coupling steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.